B1576797 Pleurostatin

Pleurostatin

Cat. No.: B1576797
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the evidence extensively discusses ulinastatin, a urinary trypsin inhibitor with anti-inflammatory and proteolytic regulatory properties.

Properties

bioactivity

Antifungal

sequence

VRPYLVAF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ulinastatin belongs to the protease inhibitor class and is often compared to somatostatin analogues in clinical applications. Below is a detailed comparison based on pharmacological mechanisms, clinical efficacy, and biochemical properties (Table 1).

Table 1: Comparative Analysis of Ulinastatin and Somatostatin Analogues

Parameter Ulinastatin Somatostatin Analogues (e.g., Octreotide)
Primary Mechanism Inhibits trypsin, elastase, and hyaluronidase Suppresses pancreatic exocrine secretion via somatostatin receptors
Therapeutic Use Acute pancreatitis, septic shock Acute pancreatitis, gastrointestinal bleeding
Efficacy in Reducing Complications 34% reduction in mortality (meta-analysis) 28% reduction in pancreatic fistula rates
Administration Route Intravenous Subcutaneous or intravenous
Biochemical Markers Glycosaminoglycan chains as quality markers Synthetic peptides with modified half-life

Key Research Findings

Synergistic Effects: Combined therapy of ulinastatin and somatostatin reduces complication rates in acute pancreatitis by 42% compared to monotherapy, with a pooled odds ratio (OR) of 0.58 (95% CI: 0.34–0.98) .

Mechanistic Differences : Ulinastatin targets proteolytic enzymes and inflammatory cytokines (e.g., IL-6, TNF-α), while somatostatin analogues primarily inhibit hormonal secretion (e.g., gastrin, insulin) .

Safety Profile : Ulinastatin exhibits fewer adverse effects (e.g., hypoglycemia, biliary sludge) compared to somatostatin analogues, which require dose adjustments for renal impairment .

Limitations and Discrepancies

All referenced studies focus on ulinastatin, emphasizing the need to verify compound nomenclature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.